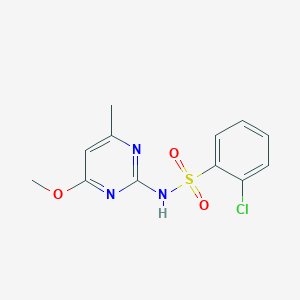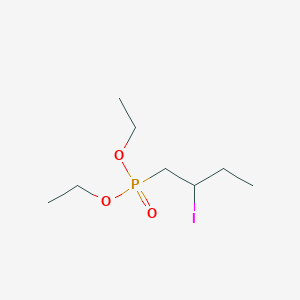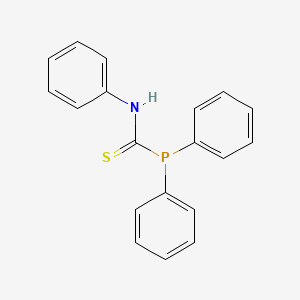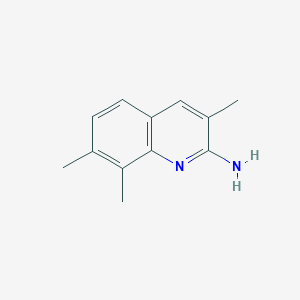![molecular formula C21H24Cl2O8S2 B14154465 Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl CAS No. 20550-17-8](/img/structure/B14154465.png)
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl is a complex chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its multiple tosyl groups and chloride ions, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl typically involves multiple steps, starting with the preparation of intermediate compounds that contain tosyl groups. These intermediates are then subjected to further reactions to introduce the hexyl and methyl groups, followed by the addition of chloride ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems to monitor and control reaction parameters is common to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of new products with altered chemical properties.
Reduction: Reduction reactions can convert this compound into different derivatives by removing oxygen or adding hydrogen.
Substitution: The tosyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled environments, such as inert atmospheres and specific solvents, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications includes exploring its effects on cellular processes and its use as a drug precursor.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tosyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the chloride ions may influence ionic interactions and stability of the compound in various environments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl include other tosylated derivatives and chlorinated organic molecules. Examples are p-toluenesulfonyl chloride and hexachlorocyclohexane.
Uniqueness
What sets this compound apart is its combination of multiple tosyl groups and chloride ions, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties that are not easily achieved with other compounds.
Properties
CAS No. |
20550-17-8 |
|---|---|
Molecular Formula |
C21H24Cl2O8S2 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[3-chloro-2-(chloromethyl)-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H24Cl2O8S2/c1-13-4-8-15(9-5-13)32(24,25)30-19-18(23)17(12-22)29-21(28-3)20(19)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-21H,12H2,1-3H3 |
InChI Key |
KOZKMPBVEFANRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC(C2Cl)CCl)OC)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)



![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)

![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)

![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)
![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)

![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)

